Cas no 3781-90-6 (4-methoxy-1-benzothiophene)

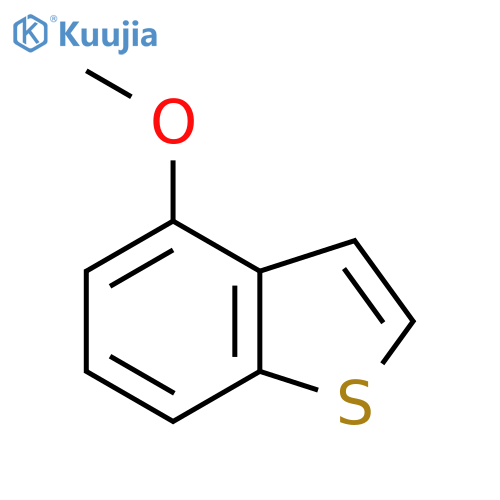

4-methoxy-1-benzothiophene structure

商品名:4-methoxy-1-benzothiophene

4-methoxy-1-benzothiophene 化学的及び物理的性質

名前と識別子

-

- Benzo[b]thiophene, 4-methoxy-

- 4-methoxy-1-benzothiophene

- 4-methoxyBenzo[b]thiophene

- A874005

- I11382

- CS-0099933

- 4-methoxybenzothiophene

- YPOBRGLUEDOCKJ-UHFFFAOYSA-N

- MFCD18452497

- AKOS025395740

- AS-49535

- FT-0730986

- EN300-805093

- DTXSID40504754

- 4-Methoxybenzo(b)thiophene

- benzo[b]thiophene,4-methoxy-

- 4-methoxy-benzo[b]thiophene

- 3781-90-6

- SCHEMBL827010

- DA-19840

-

- MDL: MFCD18452497

- インチ: 1S/C9H8OS/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6H,1H3

- InChIKey: YPOBRGLUEDOCKJ-UHFFFAOYSA-N

- ほほえんだ: S1C=CC2C(=CC=CC1=2)OC

計算された属性

- せいみつぶんしりょう: 164.02964

- どういたいしつりょう: 164.02958605g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 37.5Ų

じっけんとくせい

- PSA: 9.23

4-methoxy-1-benzothiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M928798-250mg |

4-Methoxybenzo[b]thiophene |

3781-90-6 | 95% | 250mg |

¥1,003.50 | 2022-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RI043-200mg |

4-methoxy-1-benzothiophene |

3781-90-6 | 95% | 200mg |

1233.0CNY | 2021-07-15 | |

| Chemenu | CM294382-100mg |

4-Methoxybenzo[b]thiophene |

3781-90-6 | 95%+ | 100mg |

$179 | 2021-06-16 | |

| Alichem | A169005865-1g |

4-Methoxybenzo[b]thiophene |

3781-90-6 | 95% | 1g |

$881.10 | 2023-09-02 | |

| Chemenu | CM294382-1g |

4-Methoxybenzo[b]thiophene |

3781-90-6 | 95%+ | 1g |

$771 | 2021-06-16 | |

| Enamine | EN300-805093-10.0g |

4-methoxy-1-benzothiophene |

3781-90-6 | 95.0% | 10.0g |

$2862.0 | 2025-03-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M928798-100mg |

4-Methoxybenzo[b]thiophene |

3781-90-6 | 95% | 100mg |

¥670.50 | 2022-09-01 | |

| abcr | AB460463-1g |

4-Methoxybenzo[b]thiophene, 95%; . |

3781-90-6 | 95% | 1g |

€694.80 | 2025-02-20 | |

| Enamine | EN300-805093-1g |

4-methoxy-1-benzothiophene |

3781-90-6 | 95% | 1g |

$441.0 | 2023-09-02 | |

| Enamine | EN300-805093-10g |

4-methoxy-1-benzothiophene |

3781-90-6 | 95% | 10g |

$3320.0 | 2023-09-02 |

4-methoxy-1-benzothiophene 関連文献

-

1. Studies in sulfur heterocycles. Part 14.1 Application of heteroatom directed ortho-metallation in functionalisation of benzo[b]thiophene derivativesSasanka Sekhar Mandal,Subhendu Sekhar Samanta,Chaitali Deb,Asish De J. Chem. Soc. Perkin Trans. 1 1998 2559

-

2. Substitution reactions of benzo[b]thiophen derivatives. Part VI. Reactions of 4-methoxybenzo[b]thiophen and its 3-methyl derivativeKenneth Clarke,Richard M. Scrowston,Terence M. Sutton J. Chem. Soc. Perkin Trans. 1 1973 623

-

Sukhen Chandra Ghosh,Asish De derivatives. Sukhen Chandra Ghosh Asish De Chem. Commun. 2000 979

-

Daoshan Yang,Kelu Yan,Wei Wei,Laijin Tian,Qinghe Li,Jinmao You,Hua Wang RSC Adv. 2014 4 48547

-

J. L. Ferreira da Silva,André P. Ferreira,M. Matilde Marques,Shrika G. Harjivan,M. Fátima M. da Piedade,M. Teresa Duarte CrystEngComm 2011 13 1638

3781-90-6 (4-methoxy-1-benzothiophene) 関連製品

- 20532-30-3(5-Methoxy-1-benzothiophene)

- 90560-10-4(6-methoxy-1-benzothiophene)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2230780-65-9(IL-17A antagonist 3)

- 81216-14-0(7-bromohept-1-yne)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3781-90-6)4-methoxy-1-benzothiophene

清らかである:99%

はかる:1g

価格 ($):282.0